molecular formula C19H15BrN2O3 B6517905 7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-68-2

7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517905
CAS RN: 902856-68-2
M. Wt: 399.2 g/mol
InChI Key: USUHWTZZNJDWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, commonly referred to as 7-bromo-2-ethoxychromen-4-one (BEC) is a heterocyclic compound belonging to the chromenone class of compounds. It is a naturally occurring compound found in certain plants, and is known to possess a wide range of biological activities. BEC is known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In recent years, it has been extensively studied for its potential therapeutic applications, as well as its use in laboratory research.

Scientific Research Applications

7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. In addition, this compound has been studied for its potential use in laboratory research, as it has been shown to possess a variety of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as to inhibit the growth of certain cancer cell lines. Additionally, this compound has been studied for its potential to act as an antioxidant, as well as its ability to inhibit the formation of reactive oxygen species (ROS).

Mechanism of Action

The exact mechanism of action of 7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not yet fully understood. However, it is believed to involve the inhibition of certain enzymes, such as COX-2, as well as the modulation of certain signaling pathways. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer activities, which may be attributed to its ability to modulate the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2, as well as to modulate the activity of certain signaling pathways. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer activities, which may be attributed to its ability to modulate the activity of certain enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a relatively simple compound to synthesize, and can be accomplished in a laboratory setting. Additionally, it has been shown to possess a variety of biochemical and physiological effects, making it a useful compound for laboratory research. However, as with any compound, there are certain limitations to its use in laboratory experiments. For example, this compound is not soluble in water, so it may be difficult to use in certain types of experiments. Additionally, this compound is a relatively unstable compound, so it may be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the study of 7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. For example, further research is needed to better understand the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an antioxidant and anti-cancer agent. Additionally, further research is needed to explore the potential of this compound as a tool for laboratory research, as well as to explore its potential for use in drug delivery systems. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory agent.

Synthesis Methods

7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized from a variety of starting materials, including 2-ethoxyphenylacetic acid and 7-bromo-2-hydroxychromen-4-one. The synthesis of this compound involves a series of steps, including the formation of a bromoacetamide intermediate, followed by a reaction with sodium ethoxide to form the desired product. The synthesis of this compound is relatively straightforward and can be accomplished in a laboratory setting.

properties

IUPAC Name

7-bromo-2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-2-24-16-6-4-3-5-13(16)17-21-18(23)14-10-11-9-12(20)7-8-15(11)25-19(14)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUHWTZZNJDWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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